molecular formula C12H17NO3 B8634531 N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide

N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide

Cat. No. B8634531
M. Wt: 223.27 g/mol
InChI Key: AZWQVSYSKPSDLJ-UHFFFAOYSA-N
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Patent
US06184236B2

Procedure details

The procedure of example 79c was followed, using 3-phenylpropionic acid and serinol. At the end of the reaction, the DMF was evaporated and CH2Cl2 was added to the residue. The white crystalline material was collected and gave pure N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide as a white solid (56%, MS: m/e=224.2 (M+H+)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:12][CH:13]([CH2:16][OH:17])[CH2:14][OH:15]>>[OH:15][CH2:14][CH:13]([NH:12][C:9](=[O:11])[CH2:8][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH2:16][OH:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
the DMF was evaporated
ADDITION
Type
ADDITION
Details
CH2Cl2 was added to the residue
CUSTOM
Type
CUSTOM
Details
The white crystalline material was collected

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)NC(CCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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